molecular formula C25H27N3O3S B1662339 N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea CAS No. 228544-65-8

N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

Cat. No. B1662339
M. Wt: 449.6 g/mol
InChI Key: XFFITGBWVLQNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Scientific Research Applications

Organocatalysis in Organic Chemistry

  • Use in Organocatalysis : Thiourea derivatives, similar to the compound , are increasingly used as organocatalysts in organic chemistry. They activate substrates and stabilize developing charges in transition states through hydrogen bonding (Zhang, Bao, & Xing, 2014).

Catalytic Solvolysis

  • Catalytic Solvolysis in Alcohol Solvents : N,N-bis(2-picolyl)ureas, a class related to the compound of interest, have shown evidence of undergoing Cu(II)-ion-catalyzed solvolysis in alcohol solvents. This process involves nucleophilic addition and assistance of the bis(2-picolyl)amine leaving group (Belzile, Neverov, & Brown, 2014).

Intramolecular Reactions in Antineoplastic Agents

  • Antineoplastic Properties : Ureas like N-phenyl-N′-bis(2-chloroethyl)urea, a compound with structural similarities, have shown intramolecular reactions that could be significant in the development of antineoplastic agents (Pettit, Blonda, & Upham, 1965).

Gelation and Molecular Structure

  • Gelation from Sterically Awkward Packing : Bis(urea)s, based on specific spacers like the 4,4′-methylenebis(2,6-diethylphenylene), show effective low molecular weight gelation properties. These structures have conformational isomorphs and demonstrate how the steric design of such compounds can influence their gelation behavior (Smith, Yufit, McCabe, & Steed, 2022).

Alkylations in Propellant Stabilizer Derivatives

  • Preparation of Propellant Stabilizers : N-alkylations and O-alkylations of nitro-substituted 1,3-diphenylureas have been developed, contributing to the synthesis of important derivatives used in propellant stabilizers (Curtis, 1988).

Synthesis of N-Aryl-N'Pyridyl Ureas for Polymerization

  • Synthesis for Polymerization : The synthesis of N-aryl-N′-pyridyl ureas demonstrates their application in bulk polymerization, with the derivative ureas acting as initiators (Makiuchi, Sudo, & Endo, 2015).

Translation Initiation Inhibition for Anti-Cancer Applications

Anticancer Activity in Urea Derivatives

  • Anticancer Potential : 1-Aryl-3-(2-chloroethyl) ureas, related structurally, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, showing potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFITGBWVLQNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433020
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

CAS RN

228544-65-8
Record name N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Reactant of Route 3
Reactant of Route 3
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.